1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antagonist Activity and Antihypertensive Agents
Research has demonstrated the utility of triazolopyrimidine derivatives in the synthesis of compounds with potent 5-HT2 antagonist activity. These compounds are significant due to their potential applications in treating conditions mediated by 5-HT2 receptors, such as various psychiatric disorders. For instance, Watanabe et al. (1992) synthesized bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, finding some to have superior 5-HT2 antagonist activity compared to known drugs like ritanserin, without exhibiting alpha 1 antagonist activity in vivo (Watanabe et al., 1992). Additionally, Bayomi et al. (1999) explored 1,2,4-triazolol[1,5-alpha]pyrimidines for their antihypertensive properties, with some compounds showing promising activity, highlighting the diverse therapeutic potential of triazolopyrimidine derivatives (Bayomi et al., 1999).
Antimicrobial and Antitumor Activity
The antimicrobial and antitumor potential of triazolopyrimidine derivatives has been a subject of interest. For instance, a study by Said et al. (2004) prepared a series of triazolo and triazinopyrimidine derivatives as potential antimicrobial and antitumor agents. While some compounds exhibited promising antimicrobial activity, none showed appreciable antitumor activity, suggesting specific utility in combating microbial infections (Said et al., 2004).
Anticancer Activity
The exploration of triazolopyrimidine derivatives extends to anticancer applications as well. Lv et al. (2019) focused on the synthesis and characterization of a heterocyclic compound with potential anti-bone cancer activity. The study provided insights into the structural basis for its anticancer effects and highlighted the potential of triazolopyrimidine derivatives in developing new cancer therapies (Lv et al., 2019).
Synthesis and Characterization
In addition to their biological activities, the synthesis and structural characterization of triazolopyrimidine derivatives are crucial for their development as therapeutic agents. Baklykov et al. (2019) reported on the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one in supercritical carbon dioxide, showcasing an innovative approach to synthesizing these compounds under environmentally friendly conditions (Baklykov et al., 2019).
将来の方向性
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, and thus inhibiting the kinase activity of CDK2 . This results in the disruption of cell cycle progression, particularly at the G1/S and S phase transitions .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . Specifically, it prevents the transition from the G1 phase to the S phase, and from the S phase to the G2 phase . This leads to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
The compound’s molecular weight, which is approximately 421539 Da , suggests that it may have suitable absorption and distribution characteristics
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . For instance, it has been shown to exhibit superior cytotoxic activities against MCF-7 and HCT-116 cells, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also induces apoptosis within HCT cells .
特性
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-propylpentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N7O/c1-3-8-19(9-4-2)23(31)29-14-12-28(13-15-29)21-20-22(25-17-24-21)30(27-26-20)16-18-10-6-5-7-11-18/h5-7,10-11,17,19H,3-4,8-9,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMVMMWWLOTKQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。